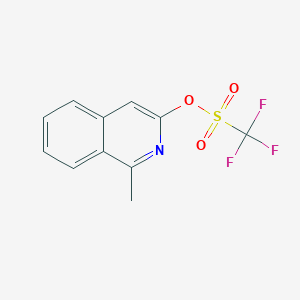
(1-methylisoquinolin-3-yl) trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-methylisoquinolin-3-yl) trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is derived from trifluoromethanesulfonic acid, which is one of the strongest monoprotic organic acids, and 1-methylisoquinolin-3-yl ester, a derivative of isoquinoline. The combination of these two components results in a compound with significant reactivity and stability, making it valuable in synthetic chemistry and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trifluoromethanesulfonic acid 1-methylisoquinolin-3-yl ester typically involves the reaction of trifluoromethanesulfonic acid with 1-methylisoquinolin-3-ol. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the esterification process. The reaction mixture is usually heated to promote the formation of the ester bond, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of trifluoromethanesulfonic acid 1-methylisoquinolin-3-yl ester may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(1-methylisoquinolin-3-yl) trifluoromethanesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the ester into different reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving trifluoromethanesulfonic acid 1-methylisoquinolin-3-yl ester include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from reactions involving trifluoromethanesulfonic acid 1-methylisoquinolin-3-yl ester depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(1-methylisoquinolin-3-yl) trifluoromethanesulfonate has numerous applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its high reactivity and stability make it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals and therapeutic agents. Its ability to undergo various chemical transformations makes it a versatile building block for drug design.
Industry: In industrial applications, trifluoromethanesulfonic acid 1-methylisoquinolin-3-yl ester is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of trifluoromethanesulfonic acid 1-methylisoquinolin-3-yl ester involves its interaction with molecular targets through its ester and trifluoromethanesulfonic acid moieties. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This reactivity allows it to participate in various chemical transformations, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trifluoromethanesulfonic acid methyl ester
- Trifluoromethanesulfonic acid ethyl ester
- Trifluoromethanesulfonic acid phenyl ester
Uniqueness
(1-methylisoquinolin-3-yl) trifluoromethanesulfonate is unique due to its combination of the trifluoromethanesulfonic acid and 1-methylisoquinolin-3-yl ester moieties This combination imparts distinct reactivity and stability, making it valuable in applications where other similar compounds may not be as effective
Eigenschaften
Molekularformel |
C11H8F3NO3S |
|---|---|
Molekulargewicht |
291.25 g/mol |
IUPAC-Name |
(1-methylisoquinolin-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H8F3NO3S/c1-7-9-5-3-2-4-8(9)6-10(15-7)18-19(16,17)11(12,13)14/h2-6H,1H3 |
InChI-Schlüssel |
BRTSDUPMAPCOEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC2=CC=CC=C12)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


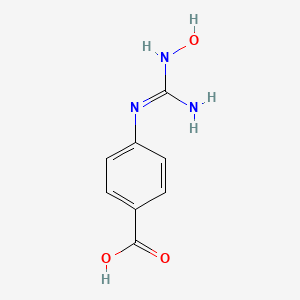
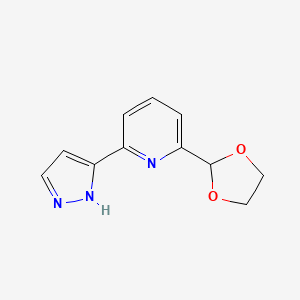
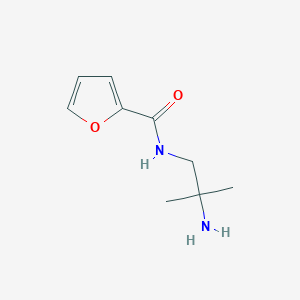

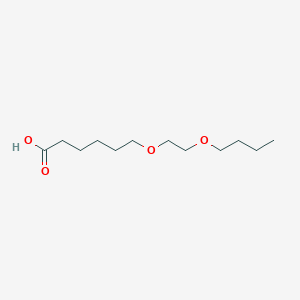
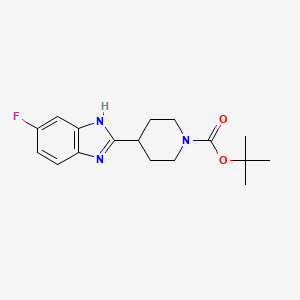
![2-[(Acetyloxy)methyl]-2-hydroxybut-3-yn-1-yl acetate](/img/structure/B8357321.png)
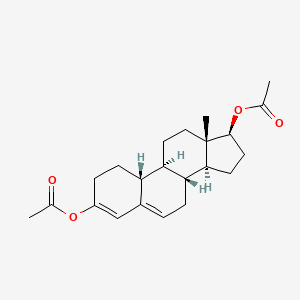
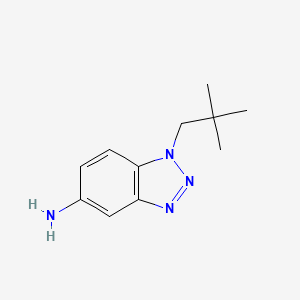
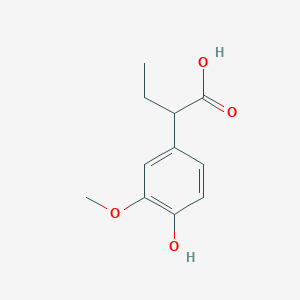
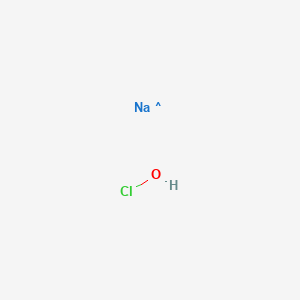

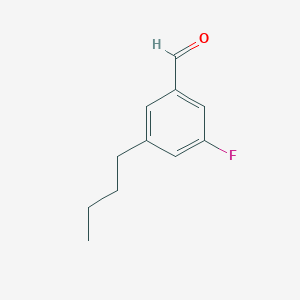
![6,7-Difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B8357376.png)
